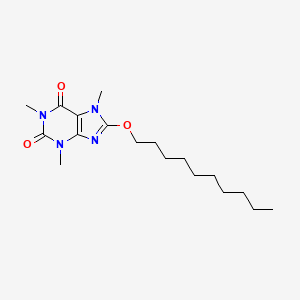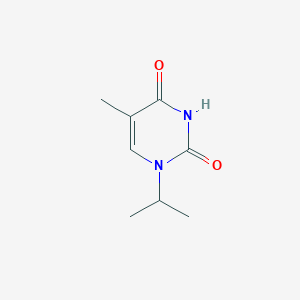
Benzenamine, 4,4'-(phenylphosphinidene)bis[N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-]: is an organic compound that features a phosphinidene group bonded to two benzenamine moieties. This compound is notable for its unique structure, which includes a central phosphorus atom bonded to a phenyl group and two benzenamine groups, each substituted with N,N-dimethyl groups. This structure imparts specific chemical properties and reactivity patterns to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] typically involves the reaction of a phosphinidene precursor with N,N-dimethylbenzenamine. One common method involves the use of a phenylphosphinidene chloride, which reacts with N,N-dimethylbenzenamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the phosphinidene bond.
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphinidene group to a phosphine, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzenamine derivatives.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] is used as a ligand in coordination chemistry, where it forms complexes with transition metals
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. It is investigated for its potential to modulate enzyme activity and as a scaffold for designing new therapeutic agents.
Industry: In the industrial sector, Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] is used in the production of specialty chemicals and materials. Its reactivity and ability to form stable complexes make it valuable in the manufacture of polymers, coatings, and advanced materials.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] involves its ability to form stable complexes with metal ions and other molecules. The phosphinidene group acts as a strong electron donor, facilitating the formation of coordination bonds with metal centers. This interaction can modulate the reactivity and properties of the metal complexes, leading to various catalytic and biochemical effects.
Comparaison Avec Des Composés Similaires
- Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]
- Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-
- 4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid)
Uniqueness: Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] is unique due to its phosphinidene group, which imparts distinct electronic properties and reactivity patterns. This makes it particularly valuable in applications requiring strong electron-donating ligands and stable metal complexes.
Propriétés
Numéro CAS |
1100-11-4 |
|---|---|
Formule moléculaire |
C22H25N2P |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]-phenylphosphanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H25N2P/c1-23(2)18-10-14-21(15-11-18)25(20-8-6-5-7-9-20)22-16-12-19(13-17-22)24(3)4/h5-17H,1-4H3 |
Clé InChI |
PSVLQPNUBVIRPF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




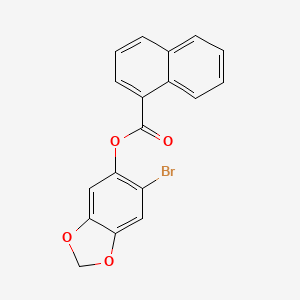

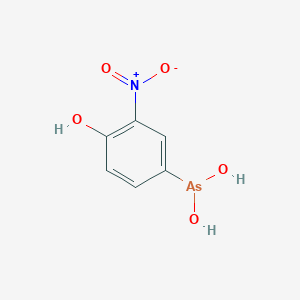
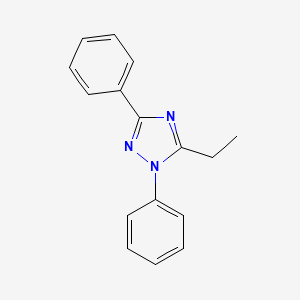
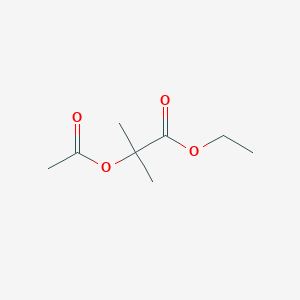
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
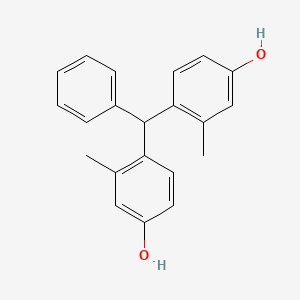
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
